(2,3-13C2)butanedioic acid, also known as succinic acid-2,3-13C2, is a stable isotopic form of butanedioic acid where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13. Its chemical formula is C4H6O4, and it has a molecular weight of approximately 118.0880 g/mol. The compound is characterized by a dicarboxylic acid structure, featuring two carboxyl groups (-COOH) attached to a four-carbon backbone. This isotopic labeling allows for various applications in research, particularly in metabolic studies and tracer experiments.
One of the primary applications of butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is isotope labeling. The incorporation of the heavier isotope <sup>13</sup>C into specific positions of a molecule allows scientists to track its metabolic pathways and fate within a biological system. This technique is particularly useful in studies related to:
Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> finds application in various biochemical research settings due to its high purity and specific isotopic enrichment. Here are some examples:
Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is a valuable tool in carbon-13 NMR spectroscopy, a technique used to determine the structure and dynamics of organic molecules. The presence of the <sup>13</sup>C isotope enhances the signal from specific carbon atoms in the molecule, allowing for a more detailed analysis of its structure. Here's how it is used:
The thermodynamic properties of these reactions have been studied extensively, revealing standard enthalpy changes associated with these processes .
(2,3-13C2)butanedioic acid exhibits biological activity primarily as a metabolic intermediate. It plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for energy production in aerobic organisms. The presence of the carbon-13 isotope allows researchers to trace metabolic pathways and study the dynamics of energy metabolism in living systems. Additionally, succinic acid derivatives have been noted for their potential therapeutic effects, including anti-inflammatory and antioxidant properties .
There are several methods for synthesizing (2,3-13C2)butanedioic acid:
(2,3-13C2)butanedioic acid has diverse applications:
Interaction studies involving (2,3-13C2)butanedioic acid focus on its behavior in biological systems. Research indicates that it interacts with various enzymes involved in the Krebs cycle and may influence metabolic fluxes when used as a tracer. The isotopic labeling allows for precise measurements of metabolic rates and pathways under different physiological conditions .
Several compounds share structural similarities with (2,3-13C2)butanedioic acid. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Butanedioic Acid | C4H6O4 | Common form without isotopic labeling |
(1,4-13C2)Butanedioic Acid | C4H6O4 | Isotopically labeled at different positions |
Malonic Acid | C3H4O4 | One less carbon than butanedioic acid |
Glutaric Acid | C5H8O4 | One additional carbon compared to butanedioic acid |
The uniqueness of (2,3-13C2)butanedioic acid lies in its specific isotopic labeling at positions 2 and 3, which provides distinct advantages for tracing studies compared to its non-labeled counterparts or differently labeled forms .
Corrosive;Irritant